molecular formula C7H6BClO4 B1591693 2-Chloro-5-carboxyphenylboronic acid CAS No. 913835-75-3

2-Chloro-5-carboxyphenylboronic acid

Cat. No.: B1591693
CAS No.: 913835-75-3
M. Wt: 200.38 g/mol
InChI Key: ZITWKFSVFMUWIE-UHFFFAOYSA-N
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Description

2-Chloro-5-carboxyphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a chlorinated phenyl ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-carboxyphenylboronic acid typically involves the reaction of this compound with a suitable boronic acid derivative under controlled conditions. The reaction conditions often require the use of a palladium catalyst and a base to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-carboxyphenylboronic acid is known to undergo various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The chlorinated phenyl ring can undergo reduction to form the corresponding aniline derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols are often used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Boronic esters and borates.

  • Reduction: Aniline derivatives.

  • Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

2-Chloro-5-carboxyphenylboronic acid has found applications in various fields:

  • Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

2-Chloro-5-carboxyphenylboronic acid is similar to other phenylboronic acids, such as 3-Chloro-4-carboxyphenylboronic acid and 2-Chloro-5-methoxyphenylboronic acid. its unique chloro and carboxy groups provide distinct reactivity and selectivity compared to these compounds. The presence of the carboxy group, in particular, enhances its utility in cross-coupling reactions and other synthetic applications.

Comparison with Similar Compounds

  • 3-Chloro-4-carboxyphenylboronic acid

  • 2-Chloro-5-methoxyphenylboronic acid

  • 4-Phenyl-1,2,4-triazoline-3,5-dione

  • 4-aminomethylphenylboronic acid, hydrochloride

This comprehensive overview highlights the significance of 2-Chloro-5-carboxyphenylboronic acid in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

3-borono-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWKFSVFMUWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590367
Record name 3-Borono-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-75-3
Record name 3-Borono-4-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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